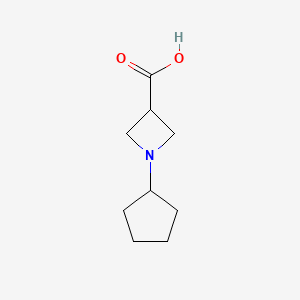

1-Cyclopentylazetidine-3-carboxylic acid

Descripción

Historical Context of Azetidine-3-carboxylic Acid Derivatives

The development of azetidine-3-carboxylic acid derivatives has its roots in the broader exploration of four-membered nitrogen heterocycles as biologically active compounds. Azetidine-3-carboxylic acid itself was first synthesized and characterized in the early 1970s, with significant contributions to the field documented in synthetic organic chemistry literature. The compound gained attention as a strained cyclic system that could serve as a building block for more complex structures.

Historical synthesis efforts focused on developing efficient methods for constructing the azetidine ring system while maintaining the carboxylic acid functionality. Early work established that azetidine-3-carboxylic acid derivatives possessed potential biological and foldameric applications, with the fairly strained molecular structure providing unique reactivity patterns. The compound demonstrated the ability to provide oxadiazoles in good yields and served as a chemical hybridizing agent in various synthetic applications.

Research from the 1990s and 2000s expanded the scope of azetidine-3-carboxylic acid derivatives to include various nitrogen substitution patterns. Patent literature from this period described processes for preparing nitrogen-substituted azetidine-3-carboxylic acid derivatives, including methods involving the reaction of substituted cyano azetidines with alcohols under acidic conditions. These developments laid the groundwork for more sophisticated derivatives such as 1-cyclopentylazetidine-3-carboxylic acid.

The synthesis of conformationally constrained amino acid derivatives gained momentum in the early 2000s, with researchers recognizing the potential of azetidine-based systems as proline and glutamic acid analogues. This period saw the development of stereocontrolled synthesis methods that could produce azetidinic amino acids in diastereomerically and enantiomerically pure forms, utilizing innovative ring closure reactions and Michael addition strategies.

Structural Significance of 1-Cyclopentylazetidine-3-carboxylic Acid

1-Cyclopentylazetidine-3-carboxylic acid possesses a distinctive molecular architecture that combines the ring strain of the four-membered azetidine system with the steric bulk of the cyclopentyl substituent. Based on structural analysis of related compounds, this molecule can be represented with the molecular formula C₉H₁₅NO₂, featuring a cyclopentyl group attached to the nitrogen atom of the azetidine ring and a carboxylic acid group positioned at the 3-carbon of the heterocycle.

The compound demonstrates significant conformational constraint due to the inherent ring strain of the azetidine system. Unlike its five-membered pyrrolidine analogues, the four-membered azetidine ring restricts rotational freedom around the carbon-nitrogen bonds, creating a more rigid molecular framework. This structural feature makes it particularly valuable as a conformationally constrained analogue of naturally occurring amino acids.

Comparison with the related compound azetidine-3-carboxylic acid reveals the impact of nitrogen substitution on molecular properties. The parent compound, azetidine-3-carboxylic acid, has a molecular weight of 101.11 g/mol and exhibits water solubility. The addition of the cyclopentyl group significantly increases the molecular weight and likely alters the compound's lipophilicity and membrane permeability characteristics.

The stereochemical aspects of 1-cyclopentylazetidine-3-carboxylic acid are particularly noteworthy. The azetidine ring system can exist in different conformations, and the presence of the cyclopentyl substituent introduces additional conformational complexity. Research on similar azetidinic amino acids has demonstrated that careful control of stereochemistry is essential for biological activity, with different stereoisomers showing markedly different pharmacological profiles.

| Structural Parameter | 1-Cyclopentylazetidine-3-carboxylic Acid | Azetidine-3-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ | C₄H₇NO₂ |

| Estimated Molecular Weight | ~169 g/mol | 101.11 g/mol |

| Ring System | 4-membered azetidine | 4-membered azetidine |

| Nitrogen Substitution | Cyclopentyl group | Unsubstituted |

| Carboxylic Acid Position | 3-position | 3-position |

Relationship to Other Constrained Amino Acid Derivatives

1-Cyclopentylazetidine-3-carboxylic acid belongs to a broader class of conformationally constrained amino acid derivatives that have gained significant attention in medicinal chemistry and peptide science. These compounds serve as structural analogues of natural amino acids while imposing geometric constraints that can enhance biological activity, improve metabolic stability, and provide insights into structure-activity relationships.

The compound shares structural similarities with azetidine-2-carboxylic acid, a naturally occurring plant amino acid that serves as a proline analogue. While azetidine-2-carboxylic acid has the carboxylic acid group at the 2-position adjacent to the nitrogen, 1-cyclopentylazetidine-3-carboxylic acid features the carboxylic acid at the 3-position, creating different geometric relationships and potentially different biological properties. Azetidine-2-carboxylic acid has been documented to occur naturally in plants such as lily of the valley and solomon's seal, and demonstrates the ability to be misincorporated into proteins in place of proline.

Research into azetidinic amino acids has revealed their potential as analogues of glutamic acid and other naturally occurring amino acids. A comprehensive study synthesized ten different azetidinic amino acids that could be envisioned as carbon-4 alkyl substituted analogues of trans-2-carboxyazetidine-3-acetic acid and as conformationally constrained analogues of glutamic acid. These compounds demonstrated varying degrees of activity at ionotropic glutamate receptors and metabotropic glutamate receptors, highlighting the importance of structural modifications in determining biological activity.

The development of nitrogen-substituted azetidine derivatives has expanded to include various alkyl and aryl substituents. Recent synthetic advances have enabled the preparation of oxetane and azetidine 3-aryl-3-carboxylic acid derivatives through selective oxidative cleavage methods. These developments demonstrate the versatility of the azetidine scaffold for creating diverse molecular architectures with potential pharmaceutical applications.

Comparative studies have shown that the introduction of specific substituents can dramatically alter the pharmacological profile of azetidine derivatives. For example, research on functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives revealed that bromo-substituted derivatives could be transformed through nucleophilic substitution reactions to provide a broad range of conformationally constrained derivatives with potential biological applications.

| Compound Class | Ring Size | Carboxylic Acid Position | Biological Relevance |

|---|---|---|---|

| 1-Cyclopentylazetidine-3-carboxylic Acid | 4-membered | 3-position | Constrained amino acid analogue |

| Azetidine-2-carboxylic Acid | 4-membered | 2-position | Natural proline analogue |

| Azetidine-3-carboxylic Acid | 4-membered | 3-position | Synthetic amino acid derivative |

| Pyrrolidine-3-carboxylic Acid | 5-membered | 3-position | Less constrained analogue |

The relationship between 1-cyclopentylazetidine-3-carboxylic acid and other constrained amino acid derivatives extends to their synthetic accessibility and derivatization potential. The presence of the carboxylic acid group provides a handle for further chemical modification, enabling the synthesis of esters, amides, and other derivatives. This synthetic versatility has been demonstrated in the preparation of various azetidine derivatives for biological evaluation, including fluoroquinolone derivatives with potential antibacterial and anticancer properties.

Propiedades

IUPAC Name |

1-cyclopentylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJMXGNDKLSLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are commonly synthesized via multi-step processes involving:

- Formation of the azetidine ring by intramolecular cyclization.

- Introduction of substituents at the nitrogen atom (N-substitution).

- Functional group modifications such as carboxylation or decarboxylation.

- Purification and characterization.

The key challenge is to achieve ring closure efficiently while avoiding toxic reagents and harsh conditions.

Improved Process for Azetidine-3-carboxylic Acid Synthesis

A patented improved process for synthesizing azetidine-3-carboxylic acid avoids highly toxic reagents such as cyanide and epichlorohydrin, which are commonly used in older methods. The process involves:

- Triflation of diethylbis(hydroxymethyl)malonate.

- Intramolecular cyclization using an amine to form the azetidine ring.

- Decarboxylation to yield the monoacid azetidine.

- Hydrogenation to obtain the final azetidine-3-carboxylic acid compound.

This method is operationally simpler, shorter, and uses economically viable, readily available reagents, making it suitable for large-scale production.

N-Substituted Azetidine-3-carboxylic Acid Derivatives via Reductive Amination

For the preparation of N-substituted azetidine-3-carboxylic acids, including 1-cyclopentylazetidine-3-carboxylic acid, a widely used method is reductive amination of azetidine-3-carboxylic acid with the corresponding aldehyde or ketone, followed by catalytic hydrogenation.

- A suspension of azetidine-3-carboxylic acid in methanol is treated with the desired aldehyde or ketone (in this case, cyclopentanone for cyclopentyl substitution).

- 10% palladium on carbon (Pd/C) catalyst is added.

- The mixture is stirred under hydrogen pressure (approximately 20 psi) at room temperature for about 8 hours.

- Completion is monitored by thin-layer chromatography (TLC).

- The reaction mixture is filtered to remove the catalyst and concentrated under reduced pressure.

- The residue is washed with diethyl ether to obtain the pure N-substituted azetidine-3-carboxylic acid derivative.

This method provides a straightforward route to 1-substituted azetidine-3-carboxylic acids with good yields and purity.

Specific Considerations for 1-Cyclopentylazetidine-3-carboxylic Acid

Although direct literature specifically describing the preparation of 1-cyclopentylazetidine-3-carboxylic acid is limited, by analogy to the reductive amination methods used for other N-substituted azetidine-3-carboxylic acids (e.g., benzyl, trifluoromethylbenzyl, methoxybenzyl derivatives), the preparation would involve:

- Reductive amination of azetidine-3-carboxylic acid with cyclopentanone.

- Use of Pd/C catalyst under hydrogen atmosphere.

- Purification by standard methods such as recrystallization or washing.

This approach is expected to yield the target compound efficiently and with high purity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

In analogous studies of N-substituted azetidine-3-carboxylic acids, compounds prepared by reductive amination have been characterized by:

- Infrared Spectroscopy (IR): Characteristic –OH and –C=O stretches confirming carboxylic acid presence.

- Nuclear Magnetic Resonance (NMR): $$ ^1H $$ and $$ ^{13}C $$ NMR spectra showing signals corresponding to azetidine ring protons, N-substituent protons, and carboxylic acid carbons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.

- Melting Point (MP): Sharp melting points indicating purity.

These analytical techniques confirm the successful synthesis and purity of the N-substituted azetidine-3-carboxylic acids.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopentylazetidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Aplicaciones Científicas De Investigación

1-Cyclopentylazetidine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological systems and pathways.

Medicine: Potential therapeutic applications are being explored, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It may find use in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-Cyclopentylazetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Features

Notes:

Actividad Biológica

1-Cyclopentylazetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclopentylazetidine-3-carboxylic acid is characterized by the presence of a cyclopentyl group attached to an azetidine ring, which is further substituted with a carboxylic acid functional group. This unique structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Structure | Structure |

The biological activity of 1-Cyclopentylazetidine-3-carboxylic acid can be attributed to its interactions with various biological targets. It has been shown to modulate receptor activity, particularly in the context of immune responses. The compound may act as an agonist or antagonist for specific receptors involved in inflammation and immune regulation.

Key Mechanisms:

- Receptor Binding : Interacts with specific receptors to modulate their activity.

- Cellular Pathways : Influences pathways related to immune response and inflammation.

- Enzyme Inhibition : May inhibit enzymes that play a critical role in disease processes.

Biological Activity

Research has indicated that 1-Cyclopentylazetidine-3-carboxylic acid exhibits various biological activities, including:

- Immunosuppressive Properties : Potential use in treating autoimmune diseases by modulating lymphocyte activity.

- Antimicrobial Activity : Exhibits potential against certain bacterial strains.

- Anticancer Effects : Investigated for its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Cyclopentylazetidine-3-carboxylic acid, highlighting its therapeutic potential.

Case Study 1: Immunosuppressive Activity

A study evaluated the immunosuppressive effects of 1-Cyclopentylazetidine-3-carboxylic acid in vitro. The results demonstrated a significant reduction in lymphocyte proliferation in response to mitogens, indicating its potential utility in transplant rejection scenarios.

| Treatment Group | Lymphocyte Proliferation (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 45 |

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Synthesis and Derivatives

The synthesis of 1-Cyclopentylazetidine-3-carboxylic acid typically involves multi-step organic reactions. Researchers have also explored various derivatives to enhance its biological activity.

Synthetic Pathway Example:

- Formation of Azetidine Ring : Cyclization of appropriate precursors under acidic conditions.

- Carboxylation : Introduction of the carboxylic acid group via nucleophilic substitution reactions.

- Cyclopentyl Substitution : Attaching the cyclopentyl group through alkylation methods.

Q & A

Q. What are the primary synthetic routes for 1-cyclopentylazetidine-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclization or alkylation strategies. For example, azetidine rings can be formed via intramolecular cyclization of γ-substituted amino acid derivatives under basic conditions. Cyclopentyl groups may be introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions .

- Key Variables : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-couplings).

- Yield Optimization : Pilot studies suggest yields range from 30% (unoptimized) to 75% (optimized with Pd(PPh₃)₄) depending on steric hindrance and protecting group strategies .

Q. What analytical techniques are critical for characterizing 1-cyclopentylazetidine-3-carboxylic acid?

- NMR Spectroscopy : H and C NMR confirm stereochemistry and cyclopentyl-azetidine ring connectivity. Azetidine protons typically appear as multiplet signals at δ 3.0–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) with fragmentation patterns indicating decarboxylation or ring-opening .

- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomeric forms .

Q. How should researchers handle stability and storage of this compound?

- Stability : Hydrolytically sensitive due to strained azetidine ring; store under inert gas (N/Ar) at –20°C.

- Decomposition Risks : Exposure to moisture or acidic conditions may lead to ring-opening, forming cyclopentylamine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-cyclopentylazetidine-3-carboxylic acid in drug discovery?

- Density Functional Theory (DFT) : Models nucleophilic attack on the azetidine ring or carboxylate group. Calculated activation energies align with experimental kinetics for ring-opening reactions .

- Molecular Docking : Predicts binding to biological targets (e.g., enzymes with hydrophobic pockets) via cyclopentyl group interactions .

Q. What strategies resolve contradictory data in biological activity studies?

Q. How does the cyclopentyl group influence pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.